molecular formula C22H16ClNO3 B11386334 N-(2-chlorophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide

N-(2-chlorophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No.: B11386334
M. Wt: 377.8 g/mol
InChI Key: UXGFKRPQPHVVIO-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenyl group, and a benzopyran ring system. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide typically involves the following steps:

    Formation of the Benzopyran Ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the benzopyran ring with a chlorophenyl group, often using chlorophenyl reagents under specific conditions.

    Formation of the Carboxamide Group:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzopyran rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol group.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation Products: Various oxidized derivatives of the benzopyran and phenyl rings.

    Reduction Products: Alcohol derivatives of the original compound.

    Substitution Products: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

N-(2-Chlorophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It can modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 2-Chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide
  • N-(2-Chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
  • Chalcone Derivatives

Comparison:

  • Structural Differences: While these compounds share some structural similarities, such as the presence of chlorophenyl groups, they differ in their core structures and functional groups.
  • Biological Activities: Each compound exhibits unique biological activities, making them suitable for different applications.
  • Uniqueness: N-(2-Chlorophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in research and industry.

Properties

Molecular Formula

C22H16ClNO3

Molecular Weight

377.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide

InChI

InChI=1S/C22H16ClNO3/c23-18-8-4-5-9-19(18)24-21(25)15-10-11-17-16(12-15)13-20(27-22(17)26)14-6-2-1-3-7-14/h1-12,20H,13H2,(H,24,25)

InChI Key

UXGFKRPQPHVVIO-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=C1C=C(C=C2)C(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4

Origin of Product

United States

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